![molecular formula C11H11N3O3S B5910181 [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B5910181.png)
[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid, also known as MPMTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMTA belongs to the class of triazole derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways. [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory molecules. It has also been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes. Furthermore, [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of many inflammatory diseases. [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid can also increase the activity of antioxidant enzymes such as SOD and catalase, which can protect cells from oxidative damage. Additionally, [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for further studies. [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has also been shown to exhibit low toxicity, making it safe for use in cell culture and animal studies. However, there are some limitations to the use of [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. Additionally, the optimal dosage and administration route of [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid for therapeutic applications are yet to be determined.
Zukünftige Richtungen
There are several future directions for the research and development of [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid. One potential area of investigation is the use of [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is the use of [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid in cancer therapy, either alone or in combination with other drugs. Additionally, the development of novel derivatives of [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid with improved efficacy and specificity is an area of active research. Overall, the potential therapeutic applications of [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid make it a promising candidate for further investigation.
Synthesemethoden
[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid can be synthesized by the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The synthesis of [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has been optimized to achieve high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB, a transcription factor that plays a key role in inflammation. [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has also been found to possess antioxidant properties, which can protect cells from oxidative damage caused by reactive oxygen species. Additionally, [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
IUPAC Name |
2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c15-10(16)7-17-6-9-12-13-11(18)14(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOPOCAMVOAYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, 2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3yl)methoxy- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-tert-butylphenyl)sulfonyl]thiomorpholine](/img/structure/B5910102.png)
![7-amino-2-methyl-4-oxo-5-(3-pyridinyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5910125.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B5910132.png)
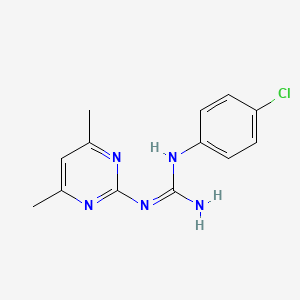
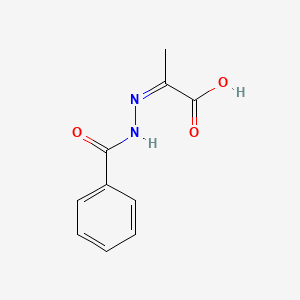
![N-(6-methyl-12H-indolo[3',2':4,5]pyrimido[1,6-a]indol-13-yl)acetamide](/img/structure/B5910150.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)
![2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)
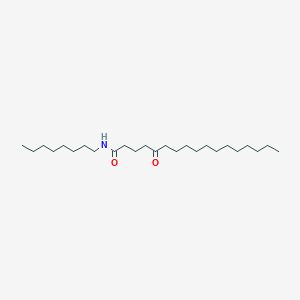
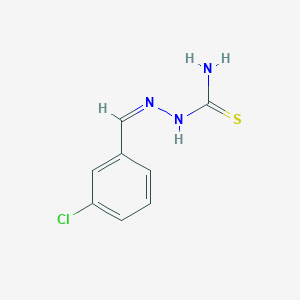
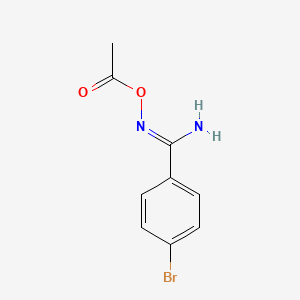
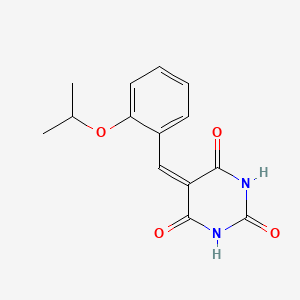
![1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5910203.png)
![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)